Welcome to the BenchChem Online Store!
molecular formula C9H16N2O3 B1287407 tert-Butyl 3-carbamoylazetidine-1-carboxylate CAS No. 486415-29-6

tert-Butyl 3-carbamoylazetidine-1-carboxylate

Cat. No. B1287407
M. Wt: 200.23 g/mol
InChI Key: AGMQPVHOELDCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181271B2

Procedure details

To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (from Activate Scientific. 0.25 g, 1.2 mmol), ammonium acetate (0.14 g, 1.9 mmol) and N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (0.71 g, 1.9 mmol) in N,N-dimethylformamide (4 mL) was added N,N-diisopropylethylamine (0.43 mL, 2.5 mmol). The mixture was stirred at room temperature overnight. The mixture was diluted with MeOH and purified on prep-LCMS (XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min) to give the desired product (0.156 g, 63%). LCMS calculated for C9H16N2O3Na (M+Na)+: m/z=223.1. Found: 223.0.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12]([OH:14])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([O-])(=O)C.[NH4+].F[P-](F)(F)(F)(F)F.C[N+:28](C)=C(N(C)C)ON1C2N=CC=CC=2N=N1.C(N(CC)C(C)C)(C)C>CN(C)C=O.CO>[NH2:28][C:12]([CH:10]1[CH2:11][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9]1)=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
Name
Quantity
0.14 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.71 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.C[N+](=C(ON1N=NC2=C1N=CC=C2)N(C)C)C
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified on prep-LCMS (XBridge C18 column
WASH
Type
WASH
Details
eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(=O)C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.156 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.